molecular formula C7H10O3 B8248241 Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B8248241
M. Wt: 142.15 g/mol
InChI Key: QDCAGTNDSQFPNX-UHFFFAOYSA-N
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Description

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is an organic compound characterized by a bicyclic structure containing an oxygen atom. This compound is notable for its unique structural features, which include a fused ring system that imparts significant strain and reactivity. It is used in various chemical synthesis applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to achieve the cycloaddition of alkenes, forming the bicyclic structure. The reaction conditions often require the use of a mercury lamp and specialized glassware to facilitate the photochemical reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires careful control of reaction parameters such as light intensity, temperature, and reaction time to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or aldehyde derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its ability to undergo various chemical transformations due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
  • 2-oxabicyclo[2.1.1]hexane-4-carboxaldehyde, 1-methyl-

Uniqueness

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its ester functional group, which imparts different reactivity and properties compared to its acid and aldehyde counterparts. This uniqueness makes it valuable in specific synthetic applications where the ester functionality is required .

Properties

IUPAC Name

methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-6(8)7-2-5(3-7)10-4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCAGTNDSQFPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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